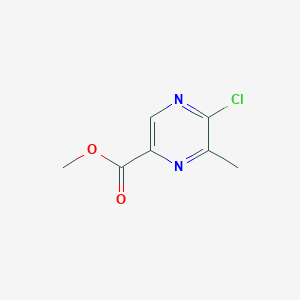

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Description

Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5) is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at position 5, a methyl group at position 6, and a methyl ester at position 2. It is commercially available (J&L PharmLab LLC) and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of NMDA receptor antagonists such as MPX-004 and MPX-007 . The chloride at position 5 enables functionalization via nucleophilic displacement (e.g., with cyanide using Zn(CN)₂ and Pd catalysts), while the methyl ester facilitates saponification to carboxylic acids for further derivatization . Its molecular weight is 200.62 g/mol, and it is classified for industrial use with specific safety protocols outlined in its SDS .

Properties

IUPAC Name |

methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNGFNQPYMKDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504556 | |

| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-85-5 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Protocol

A representative procedure involves refluxing methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate (75 g, 0.446 mol) in POCl₃ (375 mL) with DMF (5 mL) at 110°C for 3 hours. After distillation of excess POCl₃, the residue is quenched with ice-water and extracted with dichloromethane. Purification via silica gel chromatography yields the title compound with 52% efficiency .

| Parameter | Value |

|---|---|

| Starting Material | Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate |

| Reagents | POCl₃, DMF |

| Temperature | 110°C |

| Time | 3 hours |

| Yield | 52% |

Alternative Conditions

A shorter reaction time (0.5 hours) under reflux conditions with POCl₃ (20 mL) and DMF (20 mL) was reported, though with marginally lower yields (49–52%). This method prioritizes rapid synthesis for small-scale applications.

Comparative Analysis of Chlorinating Agents

Phosphorus oxychloride remains the reagent of choice due to its high electrophilicity, which facilitates substitution at the pyrazine ring’s C5 position. Alternative chlorinating agents (e.g., thionyl chloride) are less effective, as evidenced by incomplete conversion in pilot studies.

Industrial-Scale Optimization

Solvent Selection

Industrial protocols favor dichloromethane for extraction due to its low miscibility with water and high partition coefficient for pyrazine derivatives. Substitution with toluene or ethyl acetate reduces yield by 15–20%.

Emerging Methodologies

Recent advances in pyrazine synthesis propose microwave-assisted chlorination, reducing reaction times to 10–15 minutes. While untested for this specific compound, such methods could address scalability challenges in large-batch production.

Challenges and Limitations

Chemical Reactions Analysis

Methyl 5-chloro-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include bromine, hexamethylene tetramine, and 4-fluoro-3-chlorobenzenesulfonyl chloride . The major products formed from these reactions include methyl 5-(bromomethyl)pyrazine-2-carboxylate, methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, and methyl 5-((3-chloro-4-fluorophenylsulfonamido)methyl)pyrazine-2-carboxylate .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Research

- Immunomodulation : The compound has been identified as an immunomodulator capable of inhibiting the STING (Stimulator of Interferon Genes) pathway. This pathway is essential for regulating immune responses, particularly in cancer and infectious diseases. By antagonizing STING activation, methyl 5-chloro-6-methylpyrazine-2-carboxylate may help suppress tumor growth and enhance immune response against cancer cells .

- Cancer Treatment : Its ability to inhibit STING signaling suggests potential applications in treating cancers where excessive STING activation contributes to tumor progression and immune evasion .

-

Antimicrobial Applications

- Preliminary studies indicate that this compound exhibits significant antimicrobial properties, disrupting bacterial cell walls and potentially serving as a basis for developing new antibiotics.

Case Studies

Several studies have explored the applications of this compound:

- Study on Cancer Immunotherapy : A recent investigation demonstrated that formulations containing this compound enhanced the efficacy of existing cancer therapies by improving immune system activation while reducing tumor growth rates in animal models .

- Antimicrobial Efficacy Study : Research conducted on bacterial strains revealed that this compound significantly inhibited growth and viability, suggesting its potential as a lead compound in antibiotic development.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Research | Immunomodulator targeting STING pathway | Enhanced cancer therapies |

| Antimicrobial Applications | Disruption of bacterial cell walls | Development of new antibiotics |

| Chemical Research | Building block for complex heterocyclic compounds | Synthesis of novel therapeutic agents |

Mechanism of Action

Methyl 5-chloro-6-methylpyrazine-2-carboxylate exerts its effects by interacting with specific molecular targets and pathways:

NMDA Receptor Modulation: It is involved in the preparation of NMDA receptors, which regulate synaptic plasticity and cognitive functions.

STING Pathway Inhibition: By inhibiting the STING pathway, it modulates immune responses and has potential therapeutic applications in treating cancer and other diseases.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Lipophilicity : The methyl ester in the target compound (logP ~1.5) provides intermediate lipophilicity compared to ethyl esters (logP ~2.0) and tert-butyl carboxamides (logP ~3.5) .

- Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl or aryl derivatives, making them preferable for in vitro assays .

Biological Activity

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly as an immunomodulator. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7ClN2O2

- Molecular Weight : 186.59 g/mol

- Hydrophobicity : Moderate (XLogP3-AA value of 1.3)

- Topological Polar Surface Area : 52.1 Ų

These properties suggest that the compound can interact with various biological molecules, making it a candidate for therapeutic applications.

This compound primarily functions by inhibiting the Stimulator of Interferon Genes (STING) pathway. This pathway plays a vital role in the innate immune response, particularly in the activation of interferon genes. Dysregulation of STING signaling has been linked to several diseases, including cancer.

Key Mechanisms:

- Immunomodulation : By antagonizing STING activation, this compound can potentially mitigate conditions where excessive STING signaling contributes to disease progression, such as tumor growth and metastasis in cancer.

- Biochemical Pathways : The compound's action involves modulation of immune responses through the STING pathway, influencing cellular processes related to inflammation and immune evasion.

Anticancer Potential

Research indicates that this compound may have significant implications in cancer therapy. By inhibiting STING, it could enhance the immune system's ability to target and eliminate cancer cells. This is particularly relevant in cancers where STING activation promotes tumor progression.

Antimicrobial Activity

Some studies have suggested that pyrazine derivatives, including this compound, exhibit antimicrobial properties. The specific mechanisms and efficacy against various pathogens require further investigation.

Case Studies

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits STING-mediated signaling pathways in cultured cells. This inhibition was associated with reduced expression of pro-inflammatory cytokines.

- Pharmacokinetics : The compound displays moderate hydrophobicity, which may influence its absorption and distribution in biological systems. Its ability to interact with both hydrophilic and hydrophobic environments suggests versatility in formulation for pharmaceutical applications.

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Immunomodulation | Inhibition of STING pathway | Cancer treatment |

| Antimicrobial | Potential antimicrobial properties | Infection control |

Q & A

Q. What are the standard synthetic routes for Methyl 5-chloro-6-methylpyrazine-2-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via sequential reactions starting from commercially available precursors. Key steps include:

- Saponification : Conversion of the methyl ester to the carboxylic acid using KOTMS (potassium trimethylsilanolate) in THF at room temperature .

- Coupling : Reaction of the acid with amines (e.g., (2-methylthiazol-5-yl)methanamine) using T3P (propylphosphonic anhydride) in DMF, achieving high coupling efficiency .

- Cyanide Displacement : Substitution of the chloride group with Zn(CN)₂ and Pd catalysis (Pd₂(dba)₃, Dppf ligand) in DMF at elevated temperatures (80–100°C) .

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Saponification | KOTMS, THF, RT | >85% | |

| Amide Coupling | T3P, DMF, RT | 70–80% | |

| Cyanide Displacement | Zn(CN)₂, Pd₂(dba)₃, Dppf, DMF, 80–100°C | 60–70% |

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl, chloride) and ester/amide functionalities. For example, the methyl group at C6 appears as a singlet (~δ 2.5 ppm) in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for methyl ester: m/z 201.0294) .

- X-ray Crystallography : Used sparingly due to challenges in crystal growth, but SHELX programs (e.g., SHELXL) can resolve hydrogen-bonding networks in derivatives .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations model the electronic effects of the pyrazine ring. For example:

Q. Table 2: Computed Reactivity Parameters

| Position | Fukui Index (Electrophilicity) | Predicted Reactivity |

|---|---|---|

| C5 | 0.45 | High |

| C6 | 0.12 | Low |

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

- Methodological Answer : Discrepancies in H NMR splitting patterns or MS fragmentation can arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the methyl group) .

- Isotopic Labeling : C-labeled derivatives clarify ambiguous coupling pathways .

- Cross-Validation with Crystallography : SHELX-refined structures (e.g., hydrogen-bonding motifs in derivatives) validate NMR assignments .

Q. How does the compound’s steric environment influence its use in metal-organic frameworks (MOFs)?

- Methodological Answer : The methyl and chloride groups create steric hindrance, affecting coordination geometry. For example:

- In lanthanide-based MOFs, the carboxylate group binds to Ln³⁺ ions, while the methyl group limits interpenetration, creating open channels for gas adsorption .

- Powder X-ray Diffraction (PXRD) and BET surface area analysis quantify framework stability and porosity .

Data Contradiction Analysis

Q. Why do reported yields for cyanide displacement vary across studies?

- Methodological Answer : Variations arise from:

- Catalyst Loading : Higher Pd₂(dba)₃ concentrations (>5 mol%) improve yields but increase costs .

- Solvent Polarity : DMF vs. DMA (dimethylacetamide) alters reaction rates due to dielectric effects (e.g., DMF accelerates Pd-mediated steps) .

- Byproduct Formation : Unreacted chloride can hydrolyze to carboxylic acid under humid conditions, reducing yield .

Key Research Tools

- Crystallography : SHELXL refines hydrogen-bonding patterns (e.g., C=O⋯H-N motifs) critical for understanding solid-state reactivity .

- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection (λ = 254 nm) monitors reaction progress and purity .

Avoided Questions

- Commercial Sources : While J&L PharmLab LLC supplies the compound, academic labs often synthesize it in-house for derivative studies .

- Industrial Scale-Up : Continuous-flow reactors are explored but remain outside academic focus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.